molecular formula C8H9N3O2 B583055 N-Propionylpyrazine-2-carboxamide CAS No. 140670-54-8

N-Propionylpyrazine-2-carboxamide

Cat. No.: B583055
CAS No.: 140670-54-8
M. Wt: 179.179
InChI Key: IWNKHQMUWGSXGK-UHFFFAOYSA-N
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Description

N-Propionylpyrazine-2-carboxamide is an organic compound belonging to the class of pyrazine carboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a propionyl group and a carboxamide group. Pyrazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propionylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia or an amine to form the desired carboxamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

N-Propionylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Propionylpyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propionylpyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of fatty acids, which are essential for bacterial growth and replication. This inhibition occurs through the interference with fatty acid synthase enzymes, leading to the accumulation of toxic intermediates and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propionylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propionyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antimicrobial effects .

Properties

CAS No.

140670-54-8

Molecular Formula

C8H9N3O2

Molecular Weight

179.179

IUPAC Name

N-propanoylpyrazine-2-carboxamide

InChI

InChI=1S/C8H9N3O2/c1-2-7(12)11-8(13)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,11,12,13)

InChI Key

IWNKHQMUWGSXGK-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=O)C1=NC=CN=C1

Synonyms

Pyrazinecarboxamide, N-(1-oxopropyl)- (9CI)

Origin of Product

United States

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